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An In-depth Technical Guide to the Discovery and Development of the Notch Inhibitor Cb-103

Introduction

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for
regulating cellular differentiation, proliferation, and apoptosis.[1] Its aberrant activation is a key
driver in various human cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and
certain solid tumors like breast cancer, making it a compelling therapeutic target.[2][3] Early
efforts to inhibit this pathway focused on gamma-secretase inhibitors (GSls), which block the
final proteolytic cleavage required for Notch receptor activation.[2] However, the clinical utility of
GSils has been hampered by significant dose-limiting gastrointestinal toxicities, as gamma-
secretase cleaves numerous substrates besides Notch.[2][4]

This has driven the search for novel inhibitors with improved specificity and safety profiles. Ch-
103 (Limantrafin) emerged from these efforts as a first-in-class, orally active, small-molecule
pan-Notch inhibitor.[1][5] Unlike GSls, Cbh-103 features a unique mechanism of action,
targeting the downstream Notch transcription factor complex.[1][2] This guide provides a
comprehensive overview of the discovery, preclinical validation, and clinical development of
Cb-103 for researchers, scientists, and drug development professionals.

Discovery and Mechanism of Action

Cb-103 was identified through a high-throughput screening of chemical libraries using a
specially designed cell-based coculture assay.[2] This system utilized "signal-sending" cells
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expressing the Notch ligand Delta-like 4 (DL4) and "signal-receiving” cells expressing the
Notch1l receptor coupled with a Notch-responsive luciferase reporter.[2]

The key differentiator for Cb-103 is its mechanism of action. It is not a GSI. Instead, it functions
as a protein-protein interaction (PPI) inhibitor.[5][6] Cbh-103 selectively interferes with the
assembly of the Notch transcription activation complex in the nucleus.[1][2] Specifically, it binds
to a critical site on a Notch-specific protein within the complex, preventing the interaction
between the active intracellular domain of the Notch receptor (NICD) and the core transcription
factor CSL (also known as CBF1, Suppressor of Hairless, Lag-1).[1][6] This blockade of the
NICD-CSL interaction effectively downregulates the transcription of Notch target genes, such
as those in the HES and HEY families.[1][7]

This unique mode of action allows Cb-103 to block both ligand-dependent and ligand-
independent Notch signaling, making it effective against cancers driven by genetic lesions that
cause constitutive Notch activation, including those resistant to GSls.[1][4][6]
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Caption: Notch Signaling Pathway and Cbh-103 Mechanism of Action.
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Preclinical Development
In Vitro Studies

Cbh-103 has demonstrated potent anti-tumor activity across a range of Notch-dependent cancer
cell lines. In T-ALL cell lines, which frequently harbor activating NOTCH1 mutations, Ch-103
inhibited growth, induced cell cycle arrest, and promoted apoptosis.[2] Its efficacy extends to
breast cancer models, where it shows synergistic effects when combined with standard-of-care
agents.[1][8] Notably, Cbh-103 is effective in GSlI-resistant tumor cell lines, underscoring the
advantage of its distinct mechanism.[2][5]

Cbh-103 L
. . Observed Combination
Cell Line Type Models Used Concentration
Effects Synergy
Range
Growth inhibition,
T-ALL RPMI-8402 10 nM - 25 uM cell cycle arrest, N/A
apoptosis[2][9]
Inhibition of
MCF-7,
mammosphere
ER+ Breast T47D/PKCa, ) ) Fulvestrant,
150 nM - 10 pM formation, anti- o
Cancer WHM20 (ESR1- o Palbociclib[4][8]
CSC activity[8]
mutant)
[10]
Growth inhibition,
inhibition of
HCC1187 (GSI- _
TNBC 150 nM - 10 uM mammosphere Paclitaxel[8]

resistant
) formation[2][8]

[10]

In Vivo Studies

Preclinical animal studies confirmed the in vitro findings. Ch-103, administered orally, inhibited
the growth of human breast cancer and leukemia xenografts.[9] A key finding from these
studies was the absence of gut toxicity, a common and severe side effect of GSIs.[2][9] This
favorable safety profile is attributed to its specific mechanism targeting the nuclear transcription
complex. In vivo studies also provided proof-of-concept for combination therapies.
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. Cb-103 Combination
Cancer Model Animal Model Key Outcomes
Dosage Agent
; - Tumor growth

Leukemia Xenograft Not specified N/A o
inhibition[9]
Significant

ER+ Breast ESR1-mutant -~ reduction in

Not specified Fulvestrant

Cancer xenograft tumor volumel[4]
[8]
Significantly
delayed tumor

TNBC (GSI- 25 mg/kg _

] Xenograft ) Paclitaxel growth compared

resistant) (i.p./p.0.) )
to paclitaxel
alone[5][8]
Resensitized

Colorectal PDX (oxaliplatin- - o tumor to

_ Not specified Oxaliplatin o

Cancer resistant) oxaliplatin

treatment[2]

Clinical Development: The NCT03422679 Study

Based on its promising preclinical profile, Cbh-103 entered a first-in-human Phase I/l clinical

trial (NCT03422679) to evaluate its safety, pharmacokinetics, and preliminary efficacy in

patients with advanced solid tumors and hematological malignancies.[4][7][11] A major focus

was on patients with adenoid cystic carcinoma (ACC), a cancer type where NOTCH1-activating

mutations are common.[12]

Study Design

» Population: Patients aged >18 with advanced or recurrent solid tumors (notably ACC) or

hematologic malignancies.[7][13]

e Structure: A dose-escalation phase followed by a dose-confirmation/expansion phase. In the

confirmatory cohort, evidence of Notch-activating mutations was required for enrollment.[7]

[13]
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e Dosing: Cb-103 was administered orally in 28-day cycles at escalating doses, starting at 13
mg once daily.[7][11]

» Endpoints: The primary endpoint was safety and the determination of dose-limiting toxicities
(DLTs) and the recommended Phase 2 dose (RP2D). Secondary endpoints included
pharmacokinetics and preliminary anti-tumor activity (RECIST v1.1).[7][11][13]

Clinical Results

Safety and Tolerability: Cb-103 demonstrated a manageable safety profile and was generally
well-tolerated.[11][13] Crucially, it did not cause the severe gastrointestinal toxicities associated
with GSls.[14]

o DLTs: Two DLTs were observed: elevated gamma-glutamyl transferase (GGT) and a visual
change.[13][15]

e Common TRAEs: The most common Grade 3-4 treatment-related adverse events (TRAES)
included elevated liver function tests (LFTs), anemia, and visual changes.[11][13] Nausea,
fatigue, and diarrhea were common but mostly low-grade.[16]

 Recommended Phase 2 Dose (RP2D): The RP2D was established as 500 mg twice daily,
administered 5 days on, 2 days off weekly.[13][15]

Efficacy: While no objective responses were observed, Cb-103 monotherapy demonstrated
biological activity and led to disease stabilization in a substantial number of patients.[11][13]

» Stable Disease (SD): 49% of all patients (37 of 79) achieved stable disease.[11][13]

e ACC Cohort: In the heavily pre-treated ACC cohort (40 patients), 58% (23 patients) had
stable disease.[11][13] The median progression-free survival (PFS) was 2.5 months, and the
median overall survival (OS) was 18.4 months.[11][13][15]
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Adenoid Cystic Carcinoma

Clinical Outcome All Patients (n=79)
(ACC) Cohort (n=40)
Objective Response Rate 0%[11][13] 0%[11][13]
Stable Disease Rate 49%[11][13] 58%[11][13]
) 2.5 months (95% ClI, 1.5-3.7)
Median PFS Not Reported
[11][13]
) 18.4 months (95% CI, 6.3-not
Median OS 9.2 months (95% CI, 6.3-18.4)

reached)[11]

Experimental Protocols
High-Throughput Screening: Cell-Based Coculture
Assay

This assay was foundational to the discovery of Cbh-103.[2]

o Cell Preparation: Two HelLa cell lines were engineered: a "signal-sending" line stably
expressing the Notch ligand DL4, and a "signal-receiving" line expressing the human Notchl
receptor and a luciferase reporter gene under the control of a Notch-responsive promoter.

e Coculture: Signal-sending and signal-receiving cells were co-plated in multi-well plates.
o Compound Addition: Library compounds, including Cb-103, were added to the wells.

 Incubation: The plates were incubated to allow for cell-cell interaction, Notch activation, and
reporter gene expression.

o Readout: Luciferase activity was measured as a quantitative indicator of Notch pathway
activation. A decrease in luminescence in the presence of a compound indicated inhibitory
activity.

In Vitro T-ALL Cell Viability Assay

This protocol was used to assess the direct anti-proliferative effects of Ch-103.[9]
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Cell Seeding: Marrow mesenchymal stroma cells (MSCs) were seeded in 384-well plates
(2,500 cells/well).[9]

Coculture Addition: After 24 hours, T-ALL cells (e.g., RPMI-8402) were added to the MSCs
(25,000-30,000 cells/well).[9]

Treatment: After another 24 hours, Cb-103 was added at various concentrations (e.g., 10 nM
to 25 uM), with DMSO as a vehicle control.[9]

Incubation: The coculture was incubated for 3 days.[9]

Cell Viability Measurement: ALL cells were collected and stained with 7-AAD. Cell viability
was measured by flow cytometry, using counting beads for normalization.[9]
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Caption: Experimental Workflow for In Vitro T-ALL Cell Viability Assay.
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Mammosphere Formation Assay

This assay evaluates the effect of Ch-103 on cancer stem cell (CSC) populations.[1][8]

e Cell Culture: Breast cancer cells (e.g., MCF-7, HCC1187) were cultured to generate single-
cell suspensions.

o Seeding: Cells were plated at low density in non-adherent culture plates with serum-free
sphere media.

e Treatment: Cb-103, alone or in combination with other agents (e.g., fulvestrant, paclitaxel),
was added to the media.[8]

 Incubation: Cells were incubated for a period of 7-14 days to allow for the formation of
mammospheres (3D spheroids).

e Quantification: The number and size of the mammospheres formed in each condition were
counted and analyzed using microscopy. A reduction indicates an inhibitory effect on CSC
self-renewal.

Conclusion and Future Directions

Cbh-103 represents a significant advancement in the field of Notch-targeted cancer therapy. Its
novel mechanism of action as a protein-protein inhibitor of the Notch transcription complex
distinguishes it from earlier GSls, conferring a superior safety profile that avoids dose-limiting
gut toxicities.[2][4] Preclinical studies have robustly demonstrated its single-agent and
combination efficacy in various cancer models, including those resistant to other treatments.[2]

[8]

The first-in-human clinical trial confirmed that Cb-103 is well-tolerated and biologically active,
capable of inducing prolonged disease stabilization in heavily pre-treated cancer patients,
particularly those with Notch-mutant ACC.[13][15] While single-agent objective responses were
limited, the data strongly support its further development. Future strategies will likely focus on
two key areas: patient selection and combination therapies. Enriching clinical trials for patients
with biomarker-confirmed Notch pathway activation is critical.[17] Furthermore, exploring
rational combinations of Ch-103 with standard-of-care chemotherapy, targeted agents (like
SERDs or CDKA4/6 inhibitors), and potentially immunotherapy holds the promise of overcoming
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treatment resistance and improving outcomes for patients with Notch-driven malignancies.[3][8]
[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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